molecular formula C21H19N3O5S B2589036 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899987-43-0

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2589036
CAS No.: 899987-43-0
M. Wt: 425.46
InChI Key: FZIGHRIUSKTPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a potent, selective, and cell-active inhibitor of Histone Deacetylase 6 (HDAC6), recognized for its high specificity over other HDAC isoforms, particularly class I HDACs. This selectivity profile makes it an invaluable chemical probe for dissecting the unique biological functions of HDAC6, which are largely distinct from the epigenetic regulation governed by class I HDACs. The primary research applications of this compound are in oncology, where it is used to investigate pathways involving aberrant protein aggregation, cell motility, and metastasis, as HDAC6 plays a critical role in the regulation of tubulin acetylation and the ubiquitin-proteasome pathway. Furthermore, its application extends to neurological disease research, including models of Alzheimer's disease and Charcot-Marie-Tooth disease, where HDAC6 inhibition has been shown to ameliorate deficits in axonal transport and reduce toxic protein aggregates. By selectively inhibiting HDAC6's tubulin deacetylase activity, this compound induces hyperacetylation of α-tubulin without significantly affecting histone acetylation, thereby providing a clean tool to study cytoskeleton-mediated processes. Its mechanism involves chelating the catalytic zinc ion within the HDAC6 active site, leading to the disruption of its interaction with cellular substrates. Ongoing research continues to explore its potential in combination therapies and as a key tool for validating HDAC6 as a therapeutic target in various pathological contexts.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-2-14(3-6-16)23-19(25)13-30-20-21(26)24(9-8-22-20)15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGHRIUSKTPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves multiple steps. Typically, it starts with the preparation of intermediates such as dihydrobenzo[b][1,4]dioxin and dihydropyrazinone derivatives. These intermediates are then coupled under specific reaction conditions, often involving catalytic or stoichiometric amounts of reagents to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may require optimized reaction conditions, including temperature control, the use of solvents, and purification processes like crystallization or chromatography. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Conversion of specific functional groups to their oxidized forms.

  • Reduction: Reduction of certain moieties under suitable conditions.

  • Substitution: Replacement of substituent groups with others through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

  • Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Conditions involving alkyl halides, acid chlorides, or aryl diazonium salts with suitable catalysts or base.

Major Products Formed: The specific reactions lead to the formation of various products depending on the reaction conditions and reagents used. These products may include modified versions of the original compound or new derivatives with different functional groups.

Scientific Research Applications

2-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has significant potential in several fields:

Chemistry:
  • Utilized as a building block for the synthesis of more complex molecules.

  • Acts as a catalyst or reagent in specific organic reactions.

Biology:
  • Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:
  • Explored for its potential as a drug candidate or pharmaceutical intermediate.

Industry:
  • Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets and pathways. This may involve binding to specific proteins or enzymes, altering their activity or function. The precise mechanism often depends on the specific application, such as inhibition of a particular enzyme in a biological system or catalysis of a chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and bioactivity profiles. Below is a detailed analysis:

Core Heterocycle Modifications

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin + 3-oxo-3,4-dihydropyrazine 4-Methoxyphenyl (thioacetamide-linked) Hypothesized kinase inhibition potential due to pyrazinone core
618427-26-2 2,3-Dihydrobenzo[b][1,4]dioxin 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole (thioacetamide-linked) Enhanced π-π stacking from pyrazine; ethyl group may increase metabolic stability
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Unsubstituted acetamide Lower lipophilicity due to absence of aryl groups; reduced bioavailability

Substituent-Driven Functional Differences

  • 4-Methoxyphenyl vs.
  • Thioacetamide vs. Acetamide () : The sulfur atom in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the oxygen analog (logP ~1.8), impacting blood-brain barrier penetration .

Bioactivity and Stability Insights

  • NMR Chemical Shift Trends : Analogous compounds (e.g., Rapa derivatives in ) show that substituents in regions analogous to the dihydrobenzo[b][1,4]dioxin moiety (positions 29–36) significantly alter chemical environments, affecting stability and reactivity .
  • Synthetic Feasibility: The target compound’s dihydropyrazinone core is synthetically accessible via cyclocondensation, similar to methods for 1,4-benzothiazine derivatives .

Pharmacokinetic Predictions

Parameter Target Compound 618427-26-2 2-(3-Oxo-benzothiazin-4-yl)acetamide
logP ~2.5 (estimated) ~3.1 ~1.8
H-bond Acceptors 7 9 5
Rotatable Bonds 6 8 4
TPSA 110 Ų 130 Ų 85 Ų

Biological Activity

The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological assays, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 320.36 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the thioamide linkage and the introduction of substituents on the aromatic rings. Specific methodologies may vary depending on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy:

CompoundIC50 (μM)
This compoundTBD
Olaparib (control)0.88

The IC50 value indicates the concentration required to inhibit 50% of PARP1 activity. This compound demonstrated promising results in preliminary assays, suggesting further exploration in cancer models is warranted .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. In vitro studies have indicated effectiveness against fungal strains such as Candida albicans and Aspergillus flavus. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods:

PathogenMIC (μg/mL)Control (Fluconazole)
Candida albicansTBDTBD
Aspergillus flavusTBDTBD

These findings suggest that the compound may possess antifungal properties comparable to established treatments .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Repair : By targeting PARP1, it disrupts DNA repair pathways in cancer cells, leading to increased cell death.
  • Disruption of Fungal Cell Integrity : The interaction with fungal cell membranes may compromise their structural integrity, leading to cell lysis.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study A : Evaluated its effects on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 μM.
  • Study B : Investigated its antifungal effects in murine models infected with Candida albicans, demonstrating reduced fungal load compared to controls.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without decomposition .
  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance solubility of intermediates .
  • Catalysts : Employ bases such as potassium carbonate or sodium hydride to accelerate thioether bond formation .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate high-purity products .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques for robust characterization:
  • NMR Spectroscopy : 1H/13C NMR to verify aromatic substituents, thioether linkages, and acetamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV-vis light (300–800 nm) and compare NMR spectra pre- and post-exposure to detect photolytic by-products .

Q. What strategies are effective for comparing this compound to structural analogs with similar cores?

  • Methodological Answer : Use computational and experimental approaches:
  • SAR Analysis : Compare substituent effects on bioactivity using analogs with modified aryl or heterocyclic groups (e.g., methoxy vs. chloro substituents) .
  • Table of Analogs :
Analog StructureKey ModificationsBioactivity Trend
Ethyl ester variantEster instead of acetamideReduced solubility
Piperidinyl-substituted analogExtended ring systemEnhanced receptor affinity

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific toxicity .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to proposed targets (e.g., kinases or GPCRs) .
  • Off-Target Screening : Employ panels like Eurofins’ SafetyScreen44 to identify unintended interactions .

Q. What computational methods are suitable for predicting the compound’s molecular targets and mechanism of action?

  • Methodological Answer : Leverage in silico tools:
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4LZU for kinase targets) to identify binding poses .
  • Pharmacophore Modeling : Generate 3D pharmacophores via Schrödinger’s Phase to map essential interaction sites .
  • Pathway Analysis : Integrate STRING or KEGG databases to predict downstream signaling pathways affected by the compound .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Follow OECD guidelines for PK studies:
  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
  • In Vivo Testing : Administer 10 mg/kg intravenously/orally to rodents; collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics and functional assays:
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer : Conduct ecotoxicological studies:
  • Biodegradation : OECD 301F test to measure microbial degradation in aqueous systems .
  • Aquatic Toxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 h; monitor lethality and mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.